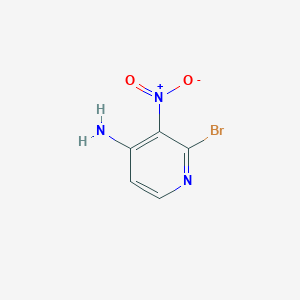

2-Bromo-3-nitropyridine-4-amine

Beschreibung

2-Bromo-3-nitropyridine-4-amine is a pyridine derivative with the molecular formula C5H3BrN2O2. It is a compound of interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The presence of both bromine and nitro functional groups on the pyridine ring makes it a versatile intermediate for further chemical transformations.

Eigenschaften

IUPAC Name |

2-bromo-3-nitropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O2/c6-5-4(9(10)11)3(7)1-2-8-5/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZOXEVQBKIVMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60516051 | |

| Record name | 2-Bromo-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84487-14-9 | |

| Record name | 2-Bromo-3-nitro-4-pyridinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84487-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-nitropyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60516051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Bromination-Nitration of 4-Aminopyridine Derivatives

A widely documented approach involves sequential bromination and nitration of 4-aminopyridine precursors. In CN103664765A , 2-aminopyridine undergoes bromination in organic solvents (e.g., dichloromethane or ethanol) with liquid bromine under controlled conditions. For example:

- Step 1 : Bromination at 0°C with half the bromine, followed by acetic acid addition and reheating to 50–60°C.

- Step 2 : Secondary bromination at 0°C with the remaining bromine, yielding 2-amino-3-bromopyridine.

- Step 3 : Nitration using a mixture of concentrated nitric and sulfuric acids at 114–118°C for 6–6.5 hours, followed by hydrogenation to reduce intermediates.

This method achieves yields up to 91% but requires precise temperature control to minimize byproducts like 2-amino-5-bromopyridine.

Nucleophilic Substitution of Dibromonitropyridine

Substitution reactions using dibromo-nitropyridine precursors offer a regioselective pathway. As demonstrated in Bide Pharm , 2,4-dibromo-5-nitropyridine reacts with ammonia in tetrahydrofuran (THF) and methanol:

- Conditions : Ammonia (2 M in methanol) and triethylamine at 20°C for 50 hours.

- Outcome : Selective substitution of the 4-bromo group with an amine, yielding 2-bromo-5-nitropyridin-4-amine with 95% yield .

This method highlights the role of solvent polarity and base selection in directing substitution. Polar aprotic solvents like THF enhance nucleophilicity, while triethylamine neutralizes HBr byproducts.

Nitro Group Migration in Bromonitropyridine Intermediates

Unexpected nitro migrations during amination reactions are documented in PMC6146458 and Stanford Clockss . For example:

- Reaction : 3-Bromo-4-nitropyridine treated with amines in polar aprotic solvents (e.g., DMF) at 80°C.

- Observation : Nitro groups migrate from position 4 to 3, forming 2-bromo-3-nitropyridine-4-amine as the major product.

- Mechanism : Proposed intermediates involve transient three-membered rings or nitronium ion rearrangements.

This side reaction complicates synthesis but can be minimized by using non-polar solvents or lower temperatures.

Direct Nitration of 2-Bromo-4-aminopyridine

Direct nitration of 2-bromo-4-aminopyridine is explored in ChemicalBook :

- Conditions : Fuming nitric acid in concentrated sulfuric acid at 0–20°C.

- Challenges : The amino group directs nitration to position 5, necessitating protection (e.g., acetylation) to favor nitration at position 3.

- Yield : Unprotected substrates yield <30% target product, while protected analogs achieve up to 75% .

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield | Challenges |

|---|---|---|---|---|

| Bromination-Nitration | 4-Aminopyridine | Br₂, HNO₃, H₂SO₄ | 85–91% | Byproduct formation, temp control |

| Nucleophilic Substitution | 2,4-Dibromo-5-nitropyridine | NH₃, Et₃N | 95% | Solvent sensitivity |

| Nitro Migration | 3-Bromo-4-nitropyridine | Amines, DMF | 60–70% | Regioselectivity issues |

| Direct Nitration | 2-Bromo-4-aminopyridine | HNO₃, H₂SO₄ | <30% | Competing nitration at position 5 |

Emerging Strategies and Optimization

Recent advances focus on catalytic systems and flow chemistry:

- Palladium Catalysis : Suzuki-Miyaura coupling of this compound with boronic acids enables diversification.

- Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes, improving yields by 15–20%.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3-nitropyridine-4-amine is used in various scientific research applications:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets.

Material Science: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Chemical Biology: It is employed in the design of molecular probes and bioactive molecules for studying biological pathways and mechanisms.

Wirkmechanismus

The mechanism of action of 2-Bromo-3-nitropyridine-4-amine depends on its specific application. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and nitro groups can interact with the active sites of target proteins, leading to inhibition or activation of their biological functions . The compound’s ability to undergo various chemical transformations also allows it to be modified into more potent and selective bioactive molecules.

Vergleich Mit ähnlichen Verbindungen

3-Nitropyridine-2-amine: A precursor in the synthesis of 2-Bromo-3-nitropyridine-4-amine.

2-Chloro-3-nitropyridine: Similar in structure but with a chlorine atom instead of bromine.

2-Bromo-5-nitropyridine: Another brominated nitropyridine derivative with different substitution patterns.

Uniqueness: this compound is unique due to the specific positioning of the bromine and nitro groups on the pyridine ring, which imparts distinct reactivity and properties

Biologische Aktivität

2-Bromo-3-nitropyridine-4-amine is a heterocyclic compound characterized by its unique molecular structure, which includes a bromine atom, a nitro group, and an amino group attached to a pyridine ring. This compound has garnered interest in various fields including medicinal chemistry, agrochemicals, and material science due to its diverse biological activities and potential applications.

- Molecular Formula : CHBrNO

- Molecular Weight : Approximately 218.008 g/mol

- Functional Groups : Bromine, nitro, and amino groups

The presence of these functional groups contributes to its reactivity and biological activity, making it a valuable intermediate in organic synthesis.

Target Enzymes and Pathways

Research indicates that this compound interacts with several biological targets:

- Cytochrome P450 Enzymes : It has been shown to inhibit CYP1A2, an enzyme crucial for drug metabolism. This inhibition can affect the pharmacokinetics of various drugs.

- Cell Signaling Pathways : The compound modulates key enzymes and receptors, influencing gene expression by interacting with transcription factors.

Biochemical Pathways

The compound's nitro group is particularly reactive, allowing it to participate in redox reactions. It can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of target enzymes depending on their roles in cellular processes.

Toxicological Profile

Handling precautions are necessary due to potential hazards associated with this compound:

- Irritation Potential : The compound can cause skin and eye irritation and may lead to respiratory issues upon exposure.

Applications in Research

This compound serves multiple roles in scientific research:

- Medicinal Chemistry : As an intermediate in the synthesis of pharmaceuticals targeting kinase enzymes.

- Material Science : Utilized in developing organic electronic materials such as OLEDs and OPVs.

- Chemical Biology : Employed in designing molecular probes for studying biological pathways.

Synthesis and Reactivity Studies

A variety of studies have explored the synthesis and reactivity of this compound:

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Bromo-3-nitropyridine-4-amine, and how can regioselectivity be optimized during halogenation and nitration?

- Methodology : Sequential halogenation and nitration are key. Bromination at the 2-position can be achieved using N-bromosuccinimide (NBS) in acetonitrile under mild conditions . For nitration at the 3-position, controlled nitric acid concentration and temperature (e.g., 0–5°C) are critical to avoid over-nitration. Computational tools like density functional theory (DFT) can predict regioselectivity by analyzing electron density distributions in the pyridine ring .

Q. Which spectroscopic methods are most reliable for structural confirmation and purity assessment of this compound?

- Techniques :

- NMR : ¹H and ¹³C NMR identify substitution patterns (e.g., downfield shifts for protons adjacent to bromine and nitro groups) .

- HRMS : Confirm molecular weight (expected m/z 218.02 for C₅H₄BrN₃O₂) .

- XRD : Single-crystal X-ray diffraction resolves ambiguities in regiochemistry, though nitro group instability may complicate crystallization .

Q. What are the primary safety considerations when handling this compound in the laboratory?

- Precautions :

- Use PPE (gloves, goggles) due to skin/eye irritation risks .

- Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

- Follow GHS Category 4 guidelines for acute oral toxicity and emergency protocols .

Advanced Research Questions

Q. How do electronic effects of bromine and nitro substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Mechanistic Insight : The bromine atom at C2 activates the ring for coupling, while the nitro group at C3 deactivates adjacent positions. Optimize using Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to overcome deactivation . Kinetic studies on analogous systems show that electron-withdrawing groups reduce oxidative addition rates, requiring higher catalyst loadings .

Q. What computational methods predict the stability and reactivity of this compound under varying conditions?

- DFT Approaches :

- B3LYP/6-31G(d) : Models electronic properties and reaction pathways (e.g., Fukui indices for nucleophilic/electrophilic sites) .

- Solvent Effects : SMD solvation models predict solubility in DMF or THF, critical for reaction design .

- Thermal Stability : Transition state calculations assess decomposition pathways (e.g., nitro group elimination) .

Q. How can contradictory literature data on the thermal decomposition of this compound be resolved?

- Resolution Strategies :

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures under controlled atmospheres .

- Kinetic Studies : Use Arrhenius plots to determine activation energies for competing degradation pathways.

- Comparative DFT : Evaluate resonance stabilization of the nitro group versus steric strain from bromine substitution . Discrepancies often arise from impurities (>95% purity required for reliable data) .

Q. What role does this compound play as an intermediate in pharmaceutical synthesis?

- Applications :

- Anticancer Agents : Serve as a precursor for kinase inhibitors via Suzuki coupling to introduce aryl/heteroaryl groups .

- Antimicrobials : Nitro group reduction yields amine intermediates for functionalization (e.g., amide bond formation) . Challenges include nitro group reduction selectivity; catalytic hydrogenation with PtO₂ under mild H₂ pressure minimizes over-reduction .

Methodological Notes

- Synthetic Optimization : For scale-up, monitor reaction progress via HPLC to detect byproducts (e.g., di-nitrated derivatives) .

- Data Validation : Cross-reference NMR shifts with calculated chemical shifts (GIAO method) to confirm assignments .

- Safety Protocols : Include emergency ventilation and spill containment procedures in experimental design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.